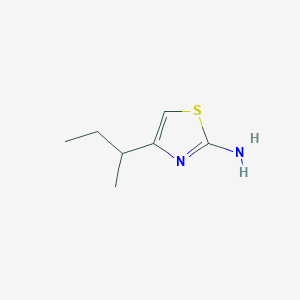

4-(Butan-2-yl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

4-(Butan-2-yl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a butan-2-yl group at the 4-position and an amine group at the 2-position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the butan-2-yl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, the reaction of 2-bromo-2-methylbutane with thiourea under basic conditions can yield the desired thiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Amides and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-(butan-2-yl)-1,3-thiazol-2-amine exhibits notable biological activities, particularly against pathogens such as Mycobacterium tuberculosis. Studies have shown that derivatives of thiazoles can demonstrate potent antibacterial properties with minimum inhibitory concentrations in the sub-micromolar range .

Therapeutic Applications

The compound has been explored for several therapeutic applications:

- Antimicrobial Agents : Its derivatives have shown efficacy against various bacterial strains, suggesting potential use in treating infections.

- Anti-tubercular Activity : Specific analogs have been identified with selective activity against M. tuberculosis, positioning them as candidates for further drug development .

- Anti-inflammatory Properties : Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory effects, making them relevant in treating inflammatory diseases.

Case Study 1: Anti-tubercular Activity

A study focused on the synthesis and evaluation of thiazole derivatives highlighted the anti-bacterial activity against M. tuberculosis. The research involved modifying the thiazole core and assessing the impact on biological activity. The findings indicated that specific substitutions at the C-4 position were crucial for maintaining antibacterial efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation examined the structure-activity relationship of various thiazole derivatives. It was found that modifications at the C-2 and C-4 positions significantly influenced their antibacterial properties. The optimal configurations were identified for enhancing activity against mycobacterial species .

Wirkmechanismus

The mechanism of action of 4-(Butan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butan-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with biological molecules, further influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Butan-2-yl)-1,3-thiazol-2-amine: Unique due to the specific substitution pattern on the thiazole ring.

4-(Butan-2-yl)-1,3-thiazol-2-ol: Similar structure but with a hydroxyl group instead of an amine.

4-(Butan-2-yl)-1,3-thiazol-2-thiol: Contains a thiol group instead of an amine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, while the amine group allows for versatile chemical modifications and interactions with biological targets.

Biologische Aktivität

4-(Butan-2-yl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly due to their potential as anticancer, antimicrobial, and anticonvulsant agents. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a butan-2-yl group. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | X µg/mL |

| This compound | S. aureus | Y µg/mL |

| Similar Thiazole Compound | MRSA | Z µg/mL |

Note: Specific MIC values for this compound need to be sourced from experimental studies.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The structure of this compound may facilitate interactions with cellular targets involved in cancer progression.

Case Study:

A study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that certain thiazole compounds exhibited cytotoxic effects comparable to established chemotherapeutics. For example, a related compound demonstrated an IC50 value of 10 µM against breast cancer cell lines.

Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties. Research has shown that modifications in the thiazole structure can enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Effective Dose (ED50) |

|---|---|---|

| This compound | PTZ Seizure Model | A mg/kg |

| Similar Thiazole Compound | Maximal Electroshock Model | B mg/kg |

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Molecular docking studies suggest that this compound may inhibit specific targets involved in disease processes, such as enzymes responsible for tumor growth or bacterial survival.

Eigenschaften

IUPAC Name |

4-butan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWADJYISZVARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300371 | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-24-4 | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79932-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.